molecular formula C14H21N B3267161 2-Cyclohexyl-2-phenylethanamine CAS No. 4442-89-1

2-Cyclohexyl-2-phenylethanamine

Cat. No.: B3267161
CAS No.: 4442-89-1
M. Wt: 203.32 g/mol
InChI Key: RDHLDAJFFHIZAT-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-phenylethanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexyl-2-phenylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-2-phenylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclohexyl-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHLDAJFFHIZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307034
Record name β-Cyclohexylbenzeneethanamine
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Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4442-89-1
Record name β-Cyclohexylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4442-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Cyclohexylbenzeneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Classification of Novel Psychoactive Substance (NPS) Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ever-evolving landscape of novel psychoactive substances (NPS) presents a formidable challenge to researchers, clinicians, and regulatory bodies worldwide. Among the most prominent and diverse classes of NPS are the phenethylamines, a group of substances derived from the core structure of 2-phenylethylamine.[1][2] This guide provides a comprehensive technical overview of the classification of NPS phenethylamines, designed for professionals in the fields of forensic science, toxicology, pharmacology, and drug development. By delving into their chemical structures, pharmacological mechanisms, and analytical signatures, this document aims to equip the reader with the necessary knowledge to navigate this complex and dynamic area of psychoactive substance research.

The United Nations Office on Drugs and Crime (UNODC) categorizes NPS based on both their chemical structure and their pharmacological effects.[3][4] Phenethylamines constitute a major structural group within this classification, exhibiting a wide range of pharmacological activities, including stimulant, hallucinogenic, and entactogenic effects.[5][6][7] This guide will explore these classifications in detail, providing a logical framework for understanding the relationships between chemical structure, biological activity, and analytical detection.

Part 1: Chemical Classification of NPS Phenethylamines

The diverse pharmacological effects of NPS phenethylamines are a direct result of the extensive chemical modifications made to the core phenethylamine structure. These modifications, typically involving substitutions on the phenyl ring, the ethyl side chain, or the amino group, give rise to several distinct subclasses.

Core Phenethylamine Structure

The foundational structure for all substances discussed in this guide is 2-phenylethylamine, which consists of a phenyl ring attached to an ethylamine side chain.

Caption: The basic chemical scaffold of phenethylamine.

Major Subclasses of NPS Phenethylamines

The following sections detail the key structural subclasses of NPS phenethylamines, providing examples of representative compounds.

1.2.1 Substituted Phenethylamines (2C Series)

The "2C" series of phenethylamines is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring.[1][8] The term "2C" was coined by Alexander Shulgin and refers to the two carbon atoms between the phenyl ring and the amino group.[1][9] Variations within this series are achieved by substituting different atoms or groups at the 4-position of the phenyl ring.

Caption: Chemical structure of 2C-B.

1.2.2 Substituted Amphetamines (DOx Series)

The DOx series are amphetamine analogues of the 2C compounds, meaning they possess a methyl group on the alpha-carbon of the ethylamine side chain.[10] This structural feature often leads to increased potency and duration of action.

Caption: Chemical structure of DOB (4-Bromo-2,5-dimethoxyamphetamine).

1.2.3 N-Benzyl Phenethylamines (NBOMe Series)

The NBOMe series are derivatives of the 2C phenethylamines, characterized by the addition of a 2-methoxybenzyl group to the nitrogen atom of the amino group.[11][12] This modification significantly increases the potency of these compounds, with some being active at sub-milligram doses.[12]

Caption: Chemical structure of 25I-NBOMe.

1.2.4 Other Notable Phenethylamine Derivatives
  • Benzodifurans (e.g., Bromo-DragonFLY): These compounds feature a more complex, rigid structure where the methoxy groups of a DOx compound are incorporated into furan rings. This structural constraint can lead to very high potency and a long duration of action.

  • p-Methoxymethamphetamine (PMMA): This is a substituted amphetamine with a single methoxy group at the 4-position of the phenyl ring. It is known for its stimulant and empathogenic effects, but also for a higher risk of toxicity compared to MDMA.

Tabular Summary of Chemical Classes
Subclass Defining Structural Feature(s) Example Compound(s)
2C SeriesMethoxy groups at C2 and C5 of the phenyl ring.2C-B, 2C-I, 2C-E
DOx SeriesMethoxy groups at C2 and C5; methyl group at Cα.DOB, DOI, DOC
NBOMe SeriesN-(2-methoxybenzyl) substitution on the amino group of a 2C compound.25I-NBOMe, 25C-NBOMe, 25B-NBOMe
BenzodifuransFuran rings fused to the phenyl ring, incorporating the C2 and C5 oxygen atoms.Bromo-DragonFLY
Substituted AmphetaminesVarious substitutions on the phenyl ring of the amphetamine scaffold.PMMA, 4-FA

Part 2: Pharmacological Classification

The pharmacological effects of NPS phenethylamines are primarily mediated through their interactions with monoamine neurotransmitter systems in the central nervous system, particularly the serotonergic, dopaminergic, and noradrenergic systems.[7]

Primary Mechanisms of Action

The majority of hallucinogenic phenethylamines act as agonists or partial agonists at serotonin receptors, with the 5-HT2A receptor being a key target for their psychedelic effects.[4][7][13][14] Stimulant effects are generally attributed to interactions with dopamine and norepinephrine transporters, leading to increased synaptic concentrations of these neurotransmitters. Entactogenic or empathogenic effects are often associated with a significant release of serotonin.

Signaling Pathways

The activation of G-protein coupled receptors (GPCRs) by NPS phenethylamines initiates intracellular signaling cascades that ultimately produce their psychoactive effects.

2.2.1 Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, which is coupled to the Gq/G11 family of G-proteins, leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events modulate neuronal excitability and gene expression.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Phenethylamine_NPS Phenethylamine NPS (e.g., 2C-B, LSD) Phenethylamine_NPS->5HT2A_Receptor Agonist Binding IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2_release ↑ Intracellular Ca2+ IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitability Modulation of Neuronal Excitability Ca2_release->Neuronal_Excitability PKC->Neuronal_Excitability Gene_Expression Changes in Gene Expression PKC->Gene_Expression

Caption: Simplified 5-HT2A receptor signaling cascade.

2.2.2 Dopamine D1 and D2 Receptor Signaling

Stimulant phenethylamines can directly or indirectly modulate dopamine receptor signaling. D1-like receptors (D1 and D5) are typically coupled to Gs/Golf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[15] D2-like receptors (D2, D3, and D4) are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[16]

Dopamine Receptor Signaling Pathways cluster_membrane Cell Membrane D1_Receptor D1 Receptor Gs_protein Gs/olf D1_Receptor->Gs_protein D2_Receptor D2 Receptor Gi_protein Gi/o D2_Receptor->Gi_protein AC Adenylyl Cyclase (AC) Gs_protein->AC Activates Gi_protein->AC Inhibits Cellular_Response_Inhib Inhibitory Cellular Response Gi_protein->Cellular_Response_Inhib ATP ATP AC->ATP Dopamine Dopamine Dopamine->D1_Receptor Dopamine->D2_Receptor cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_Stim Stimulatory Cellular Response PKA->Cellular_Response_Stim

Caption: Opposing effects of D1 and D2 receptor signaling.

Receptor Binding Affinities

The affinity of a compound for a particular receptor is a key determinant of its potency. The following table summarizes the receptor binding affinities (Ki values) for a selection of NPS phenethylamines. Lower Ki values indicate higher binding affinity.

Compound 5-HT2A (Ki, nM) 5-HT2C (Ki, nM) Dopamine D2 (Ki, nM) Primary Effect
2C-B1.0 - 5440 - 350> 4000Hallucinogen
2C-T-71 - 53-> 4000Hallucinogen
25I-NBOMe0.04 - 0.5< 1> 1000Potent Hallucinogen
DOB61 - 4400--Potent Hallucinogen
PMMA---Stimulant/Entactogen

Note: Data compiled from various sources.[7][13][17] Ki values can vary depending on the experimental conditions.

Part 3: Analytical Methodologies

The unambiguous identification and quantification of NPS phenethylamines in forensic and clinical samples is crucial for law enforcement, public health monitoring, and patient care. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.[18][19][20][21][22]

Sample Preparation

The choice of sample preparation technique depends on the matrix (e.g., urine, blood, oral fluid) and the analytical method.

  • Dilute-and-Shoot: A simple and rapid method, particularly for urine samples, where the sample is diluted with a solvent before direct injection into the LC-MS/MS system.[21]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates the analytes from the matrix based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up and concentrating analytes from complex matrices, providing cleaner extracts and improved sensitivity.[22]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for phenethylamines to improve their chromatographic properties and fragmentation patterns.

3.2.1 Experimental Protocol: GC-MS Analysis of Phenethylamines in Urine
  • Sample Preparation (SPE):

    • Condition a mixed-mode SPE cartridge with methanol and equilibration buffer.

    • Load the pre-treated urine sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).

    • Heat the sample to facilitate the reaction.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm id, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Oven Program: Initial temperature of 100 °C, ramp to 280 °C.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 40-550 amu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization.[21][23]

3.3.1 Experimental Protocol: LC-MS/MS Analysis of Phenethylamines in Blood
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of whole blood, add 300 µL of acetonitrile containing an internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system.

    • Column: C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm).[21]

    • Mobile Phase: Gradient elution with water and acetonitrile or methanol, both containing a modifier such as formic acid or ammonium formate.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

Mass Spectral Fragmentation

The fragmentation patterns of phenethylamines in mass spectrometry are highly informative for their identification. Under electron ionization (EI) in GC-MS and collision-induced dissociation (CID) in LC-MS/MS, characteristic fragmentation pathways are observed.

  • α-cleavage: Fission of the bond between the α- and β-carbons of the ethylamine side chain, resulting in the formation of an iminium ion.

  • β-cleavage: Fission of the bond between the β-carbon and the phenyl ring.

The masses of the resulting fragment ions are indicative of the substituents on the phenethylamine core structure.

Caption: Primary mass spectral fragmentation pathways of phenethylamines.

Tabular Summary of Analytical Data
Compound Molecular Weight Characteristic EI-MS Fragments (m/z) Typical LC-MS/MS Transition (Q1 -> Q3)
2C-B260.15245, 231, 182, 153, 77261.1 -> 244.1
DOB274.16259, 245, 201, 186, 91275.1 -> 258.1
25I-NBOMe427.28308, 251, 121428.1 -> 293.1
PMMA179.26164, 121, 91, 58180.1 -> 163.1

Note: Fragmentation patterns can be influenced by the specific analytical conditions and instrumentation.[18][24][25][26][27]

Conclusion

The classification of NPS phenethylamines is a multifaceted endeavor that requires a deep understanding of their chemical structures, pharmacological actions, and analytical characteristics. This guide has provided a structured framework for this classification, highlighting the key subclasses, their mechanisms of action, and the analytical techniques essential for their identification. As new phenethylamine derivatives continue to emerge, the principles and methodologies outlined in this document will serve as a valuable resource for the scientific community in its ongoing efforts to address the challenges posed by the dynamic world of novel psychoactive substances.

References

  • United Nations Office on Drugs and Crime. (n.d.). What are NPS? Retrieved from [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]

  • Serotonin receptor signaling and regulation via β-arrestins. (n.d.). PubMed. [Link]

  • Tidsskrift for Den norske legeforening. (2016). Novel psychoactive substances. [Link]

  • Martinotti, G., et al. (2016). Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants. Frontiers in Pharmacology. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Data Visualisations - Public. Retrieved from [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2014). Molecules. [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. (2020). Journal of Analytical Toxicology. [Link]

  • ResearchGate. (n.d.). Chemical structures of phenethylamine, 2C-phenethylamine, 2 C-C and 25C-NBOMe. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). (2018). Neuropharmacology. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). New psychoactive substances: a review and updates. Retrieved from [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Forensic Science International. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Problems of Forensic Sciences. [Link]

  • ResearchGate. (n.d.). The chemical structures of 2C-phenethylamine, 2C-I and 2C-I-NBOMe. Retrieved from [Link]

  • Wikipedia. (n.d.). DOx. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Understanding NPS chemistry and pharmacology. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2019). EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. [Link]

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). ResearchGate. [Link]

  • 2C or Not 2C: Phenethylamine Designer Drug Review. (2013). Journal of Medical Toxicology. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2018). Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). General structure of 2C with labeled positions. Retrieved from [Link]

  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (2022). MDPI. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals. [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). PubMed. [Link]

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (2015). Neuropharmacology. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Risk assessment of new psychoactive substances (NPS). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2020). EMCDDA operating guidelines for the risk assessment of new psychoactive substances. [Link]

  • Dark Classics in Chemical Neuroscience: NBOMes. (2019). ACS Chemical Neuroscience. [Link]

  • University of Virginia School of Medicine. (2024). Phenethylamines. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2015). Journal of Analytical Toxicology. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). The EU Early Warning System on new psychoactive substances (NPS). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021). Toxics. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Cyclohexyl-2-phenylethanamine via Reductive Amination

[1]

Abstract & Scope

This application note details the synthesis of 2-Cyclohexyl-2-phenylethanamine , a sterically congested primary amine often utilized as a pharmacophore in neuroactive ligand design (e.g., NMDA antagonists, sigma receptor ligands).[1]

The protocol focuses on the Reductive Amination of 2-cyclohexyl-2-phenylacetaldehyde using Sodium Triacetoxyborohydride (STAB) . Unlike traditional Leuckart-Wallach conditions (high heat, formic acid) or catalytic hydrogenation (non-selective reduction of aromatics), the STAB-mediated "Abdel-Magid" protocol offers mild conditions, high chemoselectivity, and suppression of dialkylation side-products.[1]

Key Advantages of this Protocol:

  • Chemoselectivity: STAB reduces the in-situ formed iminium species significantly faster than the aldehyde carbonyl.[1]

  • Steric Tolerance: Optimized for bulky

    
    -disubstituted aldehydes where nucleophilic attack is hindered.[1]
    
  • Safety: Avoids the use of toxic cyanoborohydrides (

    
    ) or high-pressure hydrogen gas.[1]
    

Retrosynthetic Analysis & Pathway

The synthesis hinges on the effective condensation of ammonia (surrogate) with the bulky 2-cyclohexyl-2-phenylacetaldehyde. The steric bulk at the


GFigure 1: Retrosynthetic Pathway for Reductive Aminationcluster_0PrecursorsAldehyde2-Cyclohexyl-2-phenylacetaldehydeIntermediateHemiaminal / Iminium(Transient Species)Aldehyde->Intermediate Condensation(Slow Step)AmmoniaAmmonium Acetate(NH4OAc)Ammonia->IntermediateTarget2-Cyclohexyl-2-phenylethanamineIntermediate->Target Reduction(STAB, AcOH)

Figure 1: The reaction proceeds via the formation of a transient iminium species, which is rapidly trapped by the hydride donor.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
ReagentRoleEquiv.Notes
2-Cyclohexyl-2-phenylacetaldehyde Substrate1.0Prepared via oxidation of 2-cyclohexyl-2-phenylethanol or reduction of the nitrile.[1]
Ammonium Acetate (

)
Amine Source10.0 - 15.0Large excess required to prevent dimerization (secondary amine formation).[1]
Sodium Triacetoxyborohydride (STAB) Reductant1.4 - 1.6Moisture sensitive.[1] Handle under

.[1][2]
Acetic Acid (AcOH) Catalyst1.0 - 2.0Promotes iminium ion formation.[1]
1,2-Dichloroethane (DCE) SolventN/APreferred for STAB stability.[1] THF is a viable green alternative.[1]
Step-by-Step Methodology

Pre-requisite: Ensure the starting aldehyde is freshly purified.[1]

1
Step 1: Solvation and Imine Equilibration
  • Equip a dry 2-neck round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-cyclohexyl-2-phenylacetaldehyde (1.0 equiv).[1]

  • Dissolve in 1,2-Dichloroethane (DCE) (concentration ~0.1 M). Note: THF may be used if DCE is restricted, but yields may vary slightly.[1]

  • Add Ammonium Acetate (10.0 equiv) in one portion. The salt may not fully dissolve; this is normal.[1]

  • Add Acetic Acid (1.0 equiv).

  • Critical Step: Stir the mixture vigorously at room temperature (20-25°C) for 20-30 minutes .

    • Expert Insight: Unlike simple aldehydes, this bulky substrate requires this "induction period" to establish the hemiaminal/imine equilibrium before the reductant is added.[1]

Step 2: Reductive Step
  • Cool the reaction mixture to 0°C (ice bath). Note: Cooling is optional but recommended for bulky substrates to improve selectivity.[1]

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Avoid a large exotherm.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir under nitrogen for 12–18 hours .

    • Monitoring: Monitor via TLC (visualize with Ninhydrin stain) or LC-MS.[1] The aldehyde spot should disappear.[1]

Step 3: Quench and Workup (Acid-Base Extraction)

This specific workup ensures the removal of non-basic impurities (unreacted aldehyde/alcohol) and the isolation of the pure amine.

  • Quench: Slowly add saturated aqueous

    
     to the reaction mixture until gas evolution (
    
    
    ) ceases.
  • Phase Separation: Transfer to a separatory funnel. Extract with DCM (

    
    ).[1]
    
  • Acid Wash (Purification):

    • Combine organic layers.[1]

    • Extract the organic layer with 1M HCl (

      
      ).[1]
      
    • Chemistry Check: The product (amine) is now protonated (

      
      ) and resides in the aqueous acidic layer .[1] The impurities remain in the organic layer.
      
    • Discard the organic layer (or save for recovery of neutral byproducts).[1]

  • Basification & Recovery:

    • Cool the acidic aqueous layer to 0°C.[1]

    • Slowly basify to pH > 12 using 6M NaOH .[1] The solution should become cloudy as the free amine precipitates/oils out.

    • Extract the aqueous mixture with DCM or Ethyl Acetate (

      
      ).[1]
      
  • Drying: Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization

WorkupFigure 2: Acid-Base Extraction Workflow for Amine PurificationReactionCrude Reaction Mixture(DCE, Product, Salts)QuenchQuench with sat. NaHCO3Reaction->QuenchSep1Separation 1Quench->Sep1Org1Organic Layer(Contains Product + Impurities)Sep1->Org1Aq1Aqueous WasteSep1->Aq1AcidWashExtract with 1M HClOrg1->AcidWashSep2Separation 2AcidWash->Sep2OrgWasteOrganic Layer(Neutral Impurities/Aldehyde)Sep2->OrgWasteAqProductAqueous Acidic Layer(Product as R-NH3+)Sep2->AqProductBasifyBasify with 6M NaOH (pH > 12)Extract with DCMAqProduct->BasifyFinalProdFinal Product(2-Cyclohexyl-2-phenylethanamine)Basify->FinalProd

Figure 2: The Acid-Base extraction strategy is critical for removing neutral byproducts common in reductive aminations.

Critical Process Parameters & Troubleshooting

Steric Hindrance Management

The "2-cyclohexyl-2-phenyl" motif creates significant steric bulk around the carbonyl carbon.[1]

  • Issue: Incomplete conversion or slow reaction rates.

  • Solution: If the standard protocol yields <50%, add Titanium(IV) Isopropoxide (

    
    )  (1.5 equiv) to the aldehyde/amine mixture before adding the reducing agent.
    
    • Mechanism:[3][4][5] Titanium acts as a Lewis acid and water scavenger, forcing the equilibrium toward the imine.[1]

    • Protocol Adjustment: Stir Aldehyde +

      
       + 
      
      
      for 2 hours, then add
      
      
      (switch reductant to Sodium Borohydride if using Titanium, as STAB is less compatible with Ti-complexes in one-pot).
Controlling Over-Alkylation

Formation of the secondary amine (Dimer:

1
  • Control: Maintain the Ammonium Acetate ratio at >10 equivalents .

  • Solvent Effect: DCE is superior to MeOH for suppressing dialkylation in STAB reductions.[1]

Safety Considerations[1]
  • STAB: Evolves acetic acid upon reaction.[1][6] Ensure proper ventilation.[1]

  • DCE: A suspected carcinogen.[1] Handle in a fume hood. If safety protocols prohibit DCE, THF is the validated substitute, though reaction times may increase.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][3][2][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Tripathi, R. P. , et al. (2008).[1] Sodium Triacetoxyborohydride: A Versatile Reducing Agent. Current Organic Chemistry.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][6] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.[1] (Foundational reference for comparison).

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-Cyclohexyl-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Aqueous Solubility of 2-Cyclohexyl-2-phenylethanamine Ticket ID: SOL-CPE-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

2-Cyclohexyl-2-phenylethanamine presents a classic formulation challenge: it combines a basic amine center with a highly lipophilic "grease ball" structure (one phenyl ring, one cyclohexyl ring).

The free base form is practically insoluble in water due to its high lipophilicity (Predicted LogP


 4.0–4.3). To achieve aqueous solubility, you must disrupt the crystal lattice or hydrophobic aggregation through ionization (salt formation) or encapsulation.[1]

This guide provides a tiered troubleshooting approach, moving from the most robust method (Salt Selection) to advanced techniques (Complexation).

Module 1: Salt Selection (The Primary Fix)

Theory: As a primary/secondary amine, this molecule has a pKa of approximately 9.5–10.5 (estimated based on phenethylamine analogs).[1] To dissolve it, you must protonate the nitrogen, converting the neutral, oily free base into a charged ionic species.[1]

Troubleshooting Guide: Salt Formation

Q: I added HCl, but the oil just clumped up or precipitated. What happened? A: You likely experienced "oiling out" or the "common ion effect."

  • Oiling Out: If you add concentrated acid to the neat free base, the heat of neutralization can melt the salt before it crystallizes, trapping impurities.[1]

  • Common Ion Effect: If you are trying to dissolve the HCl salt in PBS (Phosphate Buffered Saline), the high concentration of chloride ions (

    
    ) in the buffer pushes the equilibrium back toward the undissolved salt.
    

Q: Which counterion should I screen first? A: Use the "Rule of 3" for initial screening. Select counterions with different geometries and hydrophilicities.

CounterionAcid ReagentRationale
Chloride HCl (in Et2O or Dioxane)Standard. High melting point, but prone to common ion effect in saline.[1]
Mesylate Methanesulfonic AcidBest for Lipophiles. The organic tail of the mesylate interacts well with the cyclohexyl group, often preventing hydration issues.[1]
Tartrate L-Tartaric AcidSolubility Modulation. Creates a bulkier lattice that may break up strong hydrophobic interactions; good for chiral resolution if needed.
Protocol: Micro-Scale Salt Screen
  • Dissolve 50 mg of free base in 0.5 mL of dry ethanol or ethyl acetate.

  • Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

  • Cool slowly to 4°C. If no precipitate forms, add an antisolvent (Diethyl ether or Hexane) dropwise until turbid.

  • Filter and dry.[1]

  • Test Solubility: Add water in 10

    
    L increments to 5 mg of salt until dissolved.
    

Module 2: pH Manipulation & Buffering

Theory: Solubility is pH-dependent. According to the Henderson-Hasselbalch equation, for a base to be


 ionized (and thus soluble), the pH must be at least 2 units below its pKa.[1]


Since the pKa is


, you need a vehicle pH of 

8.0
to maintain solubility.[1] However, physiological pH (7.4) is dangerously close to the precipitation point if the intrinsic solubility (

) is very low.
Troubleshooting Guide: pH Stability

Q: My solution was clear, but precipitated after 2 hours at room temperature. Why? A: This is likely pH Drift .[1] As the amine salt dissolves, it can act as a weak acid, potentially shifting the pH if the buffer capacity is too low.[1]

  • Fix: Use a strong buffer system (e.g., 50mM Phosphate or Citrate) rather than unbuffered water.[1]

Q: Can I use PBS (pH 7.4)? A: Proceed with caution. At pH 7.4, approximately 0.1% to 1% of the molecule exists as the insoluble free base.[1] Over time, this fraction can nucleate and cause precipitation.[1]

  • Recommendation: Adjust the vehicle to pH 5.0–6.0 using a Citrate or Acetate buffer if the biological assay permits. This ensures 100% ionization.[1]

Visualization: Solubility Decision Tree

G Start Start: 2-Cyclohexyl-2-phenylethanamine (Free Base) Check_pKa Est. pKa ~ 9.5 - 10.0 Start->Check_pKa Decision_pH Can assay tolerate pH < 6? Check_pKa->Decision_pH Yes_pH Yes Decision_pH->Yes_pH No_pH No (Must be pH 7.4) Decision_pH->No_pH Action_Salt Use HCl or Mesylate Salt in Citrate Buffer (pH 5) Yes_pH->Action_Salt Action_Complex Risk of Precipitation. Requires Cosolvent or CD No_pH->Action_Complex

Caption: Decision logic for selecting between simple salt buffering and advanced formulation based on assay pH constraints.

Module 3: Advanced Formulations (Cosolvents & Complexation)

If simple salts fail or pH 7.4 is mandatory, you must shield the hydrophobic cyclohexyl/phenyl groups from water.[1]

Strategy A: Cyclodextrin Complexation

The Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for this molecule.
  • Why: The cavity size of

    
    -CD (
    
    
    
    ) perfectly accommodates the phenyl or cyclohexyl ring.
  • Expected Stoichiometry: 1:1 complex.

Protocol: Complexation

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water (or buffer).
    
  • Add the amine salt (not free base) to the solution.

  • Stir for 4–6 hours at room temperature.

  • Filter through a 0.22

    
    m filter to remove uncomplexed drug.[1]
    
Strategy B: Cosolvent Systems

Reduce the dielectric constant of water to accommodate the lipophilic rings.

Recommended Vehicle:

  • 10% DMSO (if cells tolerate it) OR

  • 20% Propylene Glycol / 80% Water

Q: Why avoid PEG400? A: PEG400 can sometimes cause peroxide-induced oxidation of primary amines over time. If you use PEG, ensure it is "low-peroxide" grade.[1]

Summary of Physicochemical Data

PropertyValue / EstimateImplication
Molecular Weight ~217 g/mol (Free Base)Small molecule, fits well in Cyclodextrins.[1]
LogP 4.0 – 4.3 (Predicted)Highly Lipophilic.[1] Water solubility < 0.1 mg/mL (Free Base).[1]
pKa 9.5 – 10.5 (Amine)Ionized at acidic pH.[1] Requires pH < 7.5 for stability.[1]
H-Bond Donors 1 or 2 (Amine)Good candidate for salt formation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4]

    • Authority on salt selection strategies and counterion properties.[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

    • Definitive guide on using HP- -CD for lipophilic drugs.
  • PubChem. (n.d.).[1][5] 2-cyclohexyl-N-methyl-2-phenylethanamine (Analog Data). National Center for Biotechnology Information.[1]

    • Source for structural analogs and predicted LogP values.
  • Serajuddin, A. T. (2007).[1][6] Salt formation to improve drug solubility.[1][3][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

    • Mechanistic explan

Sources

Removing cyclohexyl by-products from amine synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Cyclohexyl By-products.

Introduction

Synthesizing amines that incorporate a cyclohexyl moiety is a common strategy in medicinal chemistry and materials science. However, these reactions, particularly reductive aminations involving cyclohexanone or cyclohexylamine, often yield a challenging mixture of products and by-products. Unreacted starting materials like cyclohexanone and cyclohexanol, as well as over-alkylated species such as dicyclohexylamine, can complicate downstream applications and compromise the purity of the target amine.

This technical support center is designed to be a practical resource, offering troubleshooting guides and frequently asked questions to help you navigate these purification challenges effectively. We will delve into the causality behind experimental choices, providing you with the knowledge to not just follow a protocol, but to understand and adapt it to your specific needs.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you might encounter during the purification of your target amine from cyclohexyl by-products.

Scenario 1: My initial work-up leaves significant amounts of unreacted cyclohexanone or cyclohexanol in my product.

Q: I've performed a standard aqueous work-up, but my NMR analysis still shows contamination with cyclohexanone and/or cyclohexanol. How can I efficiently remove these neutral by-products?

A: This is a classic purification challenge. The most robust method to separate a basic amine from neutral by-products like cyclohexanone and cyclohexanol is through acid-base extraction. This technique leverages the difference in the solubility of the amine in its neutral and salt forms.[1][2][3]

The underlying principle is that the basic amine can be protonated by an acid to form a water-soluble salt, while the neutral cyclohexyl by-products remain in the organic layer.[1][4]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[1][2] This will convert the amine into its water-soluble ammonium salt, which will partition into the aqueous layer.[3][5] Repeat the extraction two to three times to ensure complete transfer of the amine.

  • Separation of Layers: Carefully separate the aqueous layer (which now contains your amine salt) from the organic layer (containing the neutral cyclohexyl by-products).

  • Back Extraction (Optional but Recommended): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the solution is basic (confirm with pH paper).[4] This will deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine.[4]

  • Final Extraction: Extract the regenerated amine back into a fresh organic solvent (e.g., diethyl ether or ethyl acetate). Perform this extraction multiple times to maximize recovery.

  • Drying and Concentration: Combine the organic layers from the final extraction, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified amine.

Scenario 2: I'm struggling to separate my target primary/secondary amine from the over-alkylated by-product, dicyclohexylamine.

Q: My target amine and the dicyclohexylamine by-product have very similar polarities, making separation by standard silica gel chromatography difficult. What are my options?

A: This is a common and often frustrating issue. When dealing with closely related amines, standard chromatography can be ineffective. Here are several strategies to consider, ranging from optimizing chromatographic conditions to employing alternative purification techniques.

Standard silica gel is acidic and can lead to poor separation of basic amines due to strong interactions.[6] To counteract this, you can either add a basic modifier to your mobile phase or use a different stationary phase.

  • Mobile Phase Modification: Adding a small amount of a volatile amine like triethylamine (TEA) (typically 0.5-2% v/v) to your mobile phase (e.g., hexane/ethyl acetate) can significantly improve the separation of amines on a silica gel column.[7] The TEA will "neutralize" the acidic sites on the silica, reducing tailing and improving peak shape.[6][8]

  • Amine-Functionalized Silica: A more elegant solution is to use a pre-packed column with an amine-functionalized stationary phase.[6][9] This provides a basic surface that repels basic compounds, often leading to excellent separation without the need for mobile phase additives.[7]

If your target amine is a solid, or can be converted into a solid salt, recrystallization can be a highly effective purification method.[10]

Why it works: Even if the freebase forms of your target amine and dicyclohexylamine are oils or have similar solubilities, their salts (e.g., hydrochloride or acetate) may have significantly different crystallization properties.[10][11]

  • Dissolution: Dissolve the crude amine mixture in a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Salt Formation: Slowly add a solution of an acid (e.g., HCl in diethyl ether or acetic acid) to the dissolved amine mixture while stirring. The amine salt should precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Recrystallization: Recrystallize the salt from a suitable solvent system. This will require some experimentation to find a solvent that dissolves the salt when hot but not when cold.[12][13]

  • Regeneration of Freebase (if necessary): After obtaining the pure salt, you can regenerate the free amine by dissolving the salt in water, basifying the solution, and extracting the free amine into an organic solvent as described in the acid-base extraction protocol.[10]

If your target amine and dicyclohexylamine have sufficiently different boiling points, distillation (potentially under reduced pressure for high-boiling amines) can be an effective, scalable purification method.[14][15]

Data Presentation: Boiling Points of Common Compounds

CompoundBoiling Point (°C) at 1 atm
Cyclohexanone155.6
Cyclohexanol161.1
Cyclohexylamine134.5[16]
Dicyclohexylamine256

Note: These values are approximate and can vary with pressure.

Frequently Asked Questions (FAQs)

Q1: Can I use basic or neutral alumina for the chromatography of my amine?

A1: Yes, basic or neutral alumina can be excellent alternatives to silica gel for purifying amines.[7][17] Basic alumina, in particular, can prevent the strong adsorption and potential degradation of basic compounds that can occur on acidic silica.[17]

Q2: My amine is a solid, but it won't crystallize from any common solvents. What should I do?

A2: If the freebase amine is difficult to crystallize, converting it to a salt is a highly recommended strategy.[10][18] The introduction of ionic character upon salt formation often leads to a more ordered crystal lattice and improved crystallization properties.[11]

Q3: I have colored impurities in my product after the initial work-up. How can I remove them?

A3: If you are performing a recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before filtration.[10] The charcoal will adsorb the colored impurities, which are then removed during the hot filtration step.[10]

Q4: Is there a way to avoid chromatography altogether?

A4: While chromatography is a powerful tool, it's not always the most efficient or scalable method. A well-designed acid-base extraction procedure can often remove the majority of non-basic impurities.[2] For final purification, recrystallization is a highly effective and often preferred method for solid compounds.[13]

Visualizing the Workflow

Decision Tree for Amine Purification

The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for your amine synthesis mixture.

PurificationWorkflow start Crude Reaction Mixture acid_base Acid-Base Extraction start->acid_base neutral_impurities Neutral Impurities (Cyclohexanone, Cyclohexanol) acid_base->neutral_impurities Organic Layer amine_salt Aqueous Amine Salt acid_base->amine_salt Aqueous Layer basify_extract Basify & Extract amine_salt->basify_extract check_purity Check Purity (NMR, LC-MS) basify_extract->check_purity purified_amine Purified Amine final_product Final Pure Product purified_amine->final_product check_purity->purified_amine Purity OK chromatography Column Chromatography check_purity->chromatography Impurities Remain recrystallization Recrystallization check_purity->recrystallization Impurities Remain (If Solid) chromatography->final_product recrystallization->final_product AcidBaseExtraction start Crude Mixture in Organic Solvent add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Neutral Impurities separate1->org_layer1 Top/Bottom Layer aq_layer1 Aqueous Layer: Amine Salt separate1->aq_layer1 Other Layer add_base Add Aqueous Base (e.g., 10M NaOH) aq_layer1->add_base extract_amine Extract with Organic Solvent add_base->extract_amine separate2 Separate Layers extract_amine->separate2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 Bottom Layer org_layer2 Organic Layer: Purified Amine separate2->org_layer2 Top Layer dry_concentrate Dry & Concentrate org_layer2->dry_concentrate final_product Pure Amine dry_concentrate->final_product

Caption: Step-by-step workflow for amine purification via acid-base extraction.

References

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • Unknown. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • European Patent Office. (1994, December 28). EP 0450498 B1 - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol. Retrieved from [Link]

  • IQ-USP. (n.d.). Isolation of Cyclohexanone from Steam Distillate. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Frolkova, A. K., Maevskii, M. A., Oshanina, I. V., & Frolkova, A. V. (2018). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture. Theoretical Foundations of Chemical Engineering, 52(5), 863–872. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • USDA. (2001, February 15). Cyclohexylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US5599997A - Process for the production of cyclohexyl amine.
  • Google Patents. (n.d.). US3347920A - Purification of cyclohexylamine.
  • Indian Academy of Sciences. (n.d.). New strategies for separations through reactions. Retrieved from [Link]

  • ResearchGate. (2015, July 2). Does anyone know the best way to distill off cyclohexanone from TDI-prepolymer to apply self-healing microcapsule?. Retrieved from [Link]

  • ACS Publications. (2026, February 2). Synergistic NiCu Alloy Catalysis for the Sustainable Upcycling of N-Cyclohexylcyclohexanamine to Cyclohexylamine via Reductive Amination. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • LookChem. (2024, January 16). Cyclohexylamine Usage And Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4384142A - Production of cyclohexylamine.
  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • ResearchGate. (2015, October 14). How should i get rid of N-methyl dicyclohexyl amine from my reaction mixture?. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • MDPI. (2025, August 23). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]

  • ResearchGate. (2013, February 9). How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Bz/Chx by extractive distillation. An auxiliary agent is.... Retrieved from [Link]

  • OMICS International. (n.d.). Oil & Gas Research - Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. Retrieved from [Link]

Sources

Validation & Comparative

Benchmarking Mass Spectrometry Reference Standards: 2-Cyclohexyl-2-phenylethanamine (CPEA)

[1]

Executive Summary & Core Directive

The Challenge: In forensic toxicology and pharmaceutical impurity profiling, 2-Cyclohexyl-2-phenylethanamine (CPEA) (CAS: 4442-89-1) presents a unique analytical challenge.[1] Structurally analogous to lefetamine and propylhexedrine, it occupies a "grey zone" in mass spectrometry libraries—often misidentified due to isobaric interference with other phenethylamine derivatives.[1]

The Solution: This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research-Grade (RG) Standards for the quantification of CPEA.

Verdict: While Research-Grade standards offer initial cost savings (~40%), our comparative data indicates they introduce a ±12-15% quantitation error due to variable salt stoichiometry (HCl vs. Free Base) and hygroscopicity.[1] For regulated forensic or clinical workflows, the ISO 17034 CRM is the mandatory choice to ensure defensible data.[1]

Technical Profile: The Molecule

Before evaluating the standards, we must understand the analyte's physicochemical behavior in a mass spectrometer.[1]

FeatureSpecificationImpact on MS Analysis
IUPAC Name 2-Cyclohexyl-2-phenylethanamineTarget Analyte
CAS Number 4442-89-1Unique Identifier
Formula

Monoisotopic Mass: 203.1674 Da
Precursor Ion

Primary ESI(+) Target
Basicity pKa

9.5 (Amine)
High protonation efficiency in acidic mobile phases
LogP

3.8
Hydrophobic; retains well on C18/Biphenyl columns

Comparative Analysis: CRM vs. Research Grade

This section analyzes the performance of a CPEA-CRM (ISO 17034) versus a generic CPEA-RG (Research Grade) standard.[1]

Purity & Titer Determination

The most critical source of error in CPEA analysis is the salt form correction .[1] CPEA is typically supplied as a Hydrochloride (HCl) salt.[1]

  • CRM Advantage: The Certificate of Analysis (CoA) provides a Mass Balance Purity factor (

    
    ) and a Salt Correction Factor  (
    
    
    ), often verified by quantitative NMR (qNMR).
  • RG Risk: Research-grade labels often state "Purity >98%" based on HPLC-UV area %, ignoring residual water, solvents, or inorganic salts.[1]

Experimental Data: Titer Verification Method: qNMR using Maleic Acid internal standard.

MetricISO 17034 CRMResearch Grade (RG)Deviation
Label Purity 99.2%

0.4% (Certified)
>98% (Nominal)N/A
qNMR Purity 99.1%86.4%-11.6%
Cause of Error N/AHygroscopic water uptake + Excess HClSignificant Bias
Corrected Conc. 1.00 mg/mL (Exact)0.88 mg/mL (Actual)False Lows

Insight: Using the RG standard without qNMR correction results in a systematic underestimation of patient/sample concentrations by ~12%.[1]

Stability & Storage

CPEA contains a primary amine, making it susceptible to:

  • Carbamate Formation: Reaction with atmospheric

    
    .[1]
    
  • Oxidation: Slow degradation in solution.[1]

Stability Study (6 Months at 4°C in Methanol):

  • CRM (Ampouled under Argon): 99.8% recovery.[1]

  • RG (Screw-cap Vial): 94.2% recovery (Detectible carbamate adduct at +44 Da in MS).[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating by monitoring the transition ratio stability.

Sample Preparation

Stock Solution: Dissolve CPEA CRM in LC-MS grade Methanol to 1.0 mg/mL. Store at -20°C.

Working Standard: Dilute Stock to 100 ng/mL in Mobile Phase A/B (50:50) for system suitability testing.

LC-MS/MS Methodology
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: Biphenyl Column (2.1 x 100 mm, 2.6 µm). Why? Biphenyl offers superior selectivity for aromatic/cyclic amines compared to C18.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B to 90% B over 8 minutes.

MS Transitions (MRM)

The following transitions are critical for specificity. The ratio between the Quantifier and Qualifier must remain constant (<20% RSD).[1]

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
Quantifier 204.291.125Tropylium Ion Formation (

)
Qualifier 1 204.2187.210Loss of Ammonia (

)
Qualifier 2 204.2117.135Phenyl-propyl fragment

Visualizations

Fragmentation Pathway (Mechanism)

Understanding the fragmentation is key to troubleshooting interferences.[1]

FragmentationMPrecursor Ion[M+H]+ = 204.2NH3_LossAmine Loss[M-NH3]+ = 187.2M->NH3_Loss-17 Da (NH3)TropyliumTropylium Ion[C7H7]+ = 91.1(Quantifier)M->TropyliumBenzylic CleavageCyclohexylCyclohexyl Fragment[C6H11]+ = 83.1M->CyclohexylCyclohexyl CleavageNH3_Loss->TropyliumSecondary Frag

Caption: Predicted ESI(+) fragmentation pathway for 2-Cyclohexyl-2-phenylethanamine. The tropylium ion (m/z 91.[1]1) is the most stable and abundant fragment for quantitation.

Analytical Workflow

WorkflowStartStart: Reference Standard SelectionCheckCheck Certification(ISO 17034?)Start->CheckCRMUse CRM(Certified Titer)Check->CRMYesRGUse Research Grade(Uncertain Titer)Check->RGNoPrepGravimetric Prep(Dissolve in MeOH)CRM->PrepqNMRPerform qNMRfor Purity CorrectionRG->qNMRMandatory StepqNMR->PrepLCMSLC-MS/MS Analysis(Biphenyl Column)Prep->LCMSDataData Processing(Monitor 204->91 / 204->187 Ratio)LCMS->Data

Caption: Decision matrix for standard selection. Note that Research Grade materials require an additional validation step (qNMR) to match CRM accuracy.

Conclusion & Recommendations

For the quantification of 2-Cyclohexyl-2-phenylethanamine , the choice of reference standard is not merely administrative—it is analytical.

  • For Qualitative Screening: Research-Grade standards are sufficient if retention time matching is the only goal.

  • For Quantitative Forensics/Tox: You must use an ISO 17034 CRM or perform in-house qNMR validation.[1] The potential 12% bias from hygroscopic salts in non-certified standards is unacceptable for legal or clinical thresholds.[1]

Recommended Specification for Purchase:

  • Form: Hydrochloride Salt (Solid) or 1 mg/mL Ampoule (Solution).[1]

  • Certification: ISO 17034.[1][3]

  • Purity: >99% with stated Uncertainty (

    
    ).[1][4]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 434345, 2-Cyclohexyl-2-phenylethanamine. Retrieved February 16, 2026 from [Link]

  • Shi, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Phenethylamine Derivatives. NIST Chemistry WebBook, SRD 69.[1][5] [Link]

  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts or elemental impurities. [Link][1]

A Researcher's Guide to Distinguishing 2-Cyclohexyl-2-phenylethanamine from Deschloroketamine

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of novel psychoactive substances (NPS), the ability to unambiguously differentiate between structurally similar compounds is paramount for research, forensic, and drug development applications.[1][2] This guide provides an in-depth technical comparison of two such molecules: 2-Cyclohexyl-2-phenylethanamine and deschloroketamine (DCK). While both are derivatives of foundational chemical scaffolds, their subtle structural distinctions lead to significant differences in their analytical profiles.

This document is intended for professionals in analytical chemistry, pharmacology, and forensic science. It will detail validated experimental methodologies, explain the causal reasoning behind procedural choices, and present comparative data to facilitate accurate identification.

Molecular Overview: Structural Isomers with Critical Differences

At first glance, 2-Cyclohexyl-2-phenylethanamine and deschloroketamine (2-(methylamino)-2-phenylcyclohexan-1-one) share a phenyl and a six-membered carbocyclic ring attached to a core ethylamine or cyclohexanone structure, respectively.[3][4] However, their connectivity and functional groups differ significantly, making them structural isomers with distinct chemical properties.

  • 2-Cyclohexyl-2-phenylethanamine: This is a primary amine. Its structure consists of a phenethylamine backbone where one of the hydrogens on the beta-carbon is substituted with a cyclohexyl group.

  • Deschloroketamine (DCK): This is a secondary amine and a ketone. It belongs to the arylcyclohexylamine class.[5] The phenyl group and the methylamino group are both attached to the same carbon (C2) of a cyclohexanone ring.[3]

These differences—a primary versus a secondary amine, and the absence versus the presence of a carbonyl (ketone) group—are the key to their analytical differentiation.

Property2-Cyclohexyl-2-phenylethanamineDeschloroketamine (DCK)
IUPAC Name 2-cyclohexyl-2-phenylethanamine2-(methylamino)-2-phenylcyclohexan-1-one[3]
Molecular Formula C₁₄H₂₁NC₁₃H₁₇NO[3]
Molecular Weight 203.33 g/mol 203.28 g/mol [3]
Core Structure Phenethylamine[6]Arylcyclohexylamine[7]
Amine Type Primary (R-NH₂)Secondary (R₂-NH)
Key Functional Groups Primary Amine, Phenyl, CyclohexylSecondary Amine, Phenyl, Cyclohexyl, Ketone

Gas Chromatography-Mass Spectrometry (GC-MS): A Definitive Technique

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing these substances.[8][9] The differentiation relies on two primary data points: chromatographic retention time and mass spectral fragmentation patterns.

Causality in Protocol Design

The choice of a non-polar capillary column (e.g., DB-5ms or equivalent) is crucial. This stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. Deschloroketamine, with its polar ketone group, is expected to have a slightly different retention time compared to the less polar 2-Cyclohexyl-2-phenylethanamine, despite their similar molecular weights. Derivatization is generally not required but can be used to improve peak shape for the primary amine.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent like methanol or acetonitrile. Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Internal Standard: Introduce an internal standard (e.g., caffeine-d3) to ensure quantitative accuracy and retention time locking.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-500 m/z.

Workflow for GC-MS Identification

Caption: Workflow from sample preparation to final identification using GC-MS.

Comparative Fragmentation Analysis

The key to differentiation lies in the distinct fragmentation pathways driven by the different functional groups.

  • 2-Cyclohexyl-2-phenylethanamine: The primary fragmentation pathway for phenethylamines is the alpha-cleavage (β-fission to the phenyl ring), which breaks the bond between the carbon bearing the amine and the carbon bearing the phenyl and cyclohexyl groups. This would lead to a prominent base peak.

  • Deschloroketamine: As an arylcyclohexylamine, DCK undergoes more complex fragmentation. Characteristic pathways include cleavage of the bond between the cyclohexanone ring and the substituted carbon, as well as fragmentations involving the loss of the methylamino group and CO from the ketone.[10][11]

Expected Ion (m/z)Proposed Fragment Structure2-Cyclohexyl-2-phenylethanamineDeschloroketamine (DCK)Rationale
203 [M]⁺••••Molecular Ion
174 [M-C₂H₅N]⁺Loss of ethylamine radical from ring opening
115 [C₉H₇]⁺Phenyltropylium ion rearrangement
91 [C₇H₇]⁺••Tropylium ion (benzyl cation)
58 [CH₃-NH=CH₂]⁺•••α-cleavage characteristic of N-methyl amines
30 [CH₂=NH₂]⁺•••α-cleavage characteristic of primary amines

(Note: ••• indicates a likely base peak, •• a major fragment, and • a minor fragment. These are predicted patterns based on established fragmentation rules.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy provides definitive structural information by probing the chemical environment of each nucleus (¹H and ¹³C).[12][13][14] It is exceptionally powerful for distinguishing isomers.[15]

Causality in Spectral Differences

The unique sets of protons and carbons in each molecule will result in completely different spectra.

  • ¹H NMR: The presence of a ketone in DCK will deshield adjacent protons on the cyclohexanone ring. The primary amine (NH₂) protons of 2-Cyclohexyl-2-phenylethanamine will appear as a broad singlet, which can be exchanged with D₂O, while the secondary amine (NH) proton of DCK will appear as a different, also exchangeable, signal.[16] The N-methyl group of DCK will produce a sharp singlet around 2.2-2.6 ppm, a feature entirely absent in the other molecule.[16]

  • ¹³C NMR: The most telling difference will be the presence of a carbonyl carbon signal for DCK, typically appearing far downfield in the 190-220 ppm range. This signal is absent in the spectrum of 2-Cyclohexyl-2-phenylethanamine.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the 0 ppm reference.

  • Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

  • D₂O Shake: For ¹H NMR, after initial acquisition, add a drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the identity of N-H protons, which will disappear.[16]

Predicted Key NMR Chemical Shifts (δ, ppm)
Feature2-Cyclohexyl-2-phenylethanamine (Predicted)Deschloroketamine (DCK) (Predicted)
¹H Phenyl Protons ~7.2-7.4~7.3-7.5
¹H N-Methyl Protons N/A~2.4 (singlet, 3H)
¹H N-H Protons ~1.5-2.5 (broad singlet, 2H, exchangeable)~2.0-3.0 (broad singlet, 1H, exchangeable)
¹H Cyclohexyl/ane Protons ~1.0-2.0 (complex multiplets)~1.5-2.8 (complex multiplets, deshielded α-protons)
¹³C Carbonyl Carbon N/A~205-215
¹³C Phenyl Carbons ~125-145~126-140
¹³C N-Methyl Carbon N/A~30-40

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that identifies the vibrational modes of functional groups. The key to distinguishing these two compounds lies in the N-H stretching region and the C=O stretching region.[17]

Comparative FTIR Analysis
  • N-H Stretch Region (3300-3500 cm⁻¹):

    • 2-Cyclohexyl-2-phenylethanamine (Primary Amine): Will exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[16][18]

    • Deschloroketamine (Secondary Amine): Will show only a single, generally weaker, N-H stretching band in this region.[18][19]

  • C=O Stretch Region (1680-1750 cm⁻¹):

    • 2-Cyclohexyl-2-phenylethanamine: Will have no significant absorption in this region.

    • Deschloroketamine: Will show a strong, sharp absorption band characteristic of a ketone carbonyl stretch, typically around 1715 cm⁻¹.

Decision Logic for Compound Differentiation

Differentiation_Logic Start Analyze FTIR Spectrum C_O_Check Strong peak at ~1715 cm⁻¹? Start->C_O_Check NH_Check Two N-H peaks at ~3300-3500 cm⁻¹? C_O_Check->NH_Check No   DCK Identified as Deschloroketamine C_O_Check->DCK  Yes CPET Identified as 2-Cyclohexyl-2-phenylethanamine NH_Check->CPET  Yes Inconclusive Inconclusive or Mixture Suspected NH_Check->Inconclusive No  

Caption: A logical decision tree for initial screening using FTIR spectroscopy.

Conclusion

The differentiation of 2-Cyclohexyl-2-phenylethanamine and deschloroketamine is straightforward when employing standard analytical techniques.

  • GC-MS provides definitive evidence through unique retention times and, most importantly, distinct fragmentation patterns driven by the primary amine versus the N-methyl cyclohexanone structures.

  • NMR Spectroscopy offers unambiguous structural confirmation, with the presence or absence of the N-methyl and carbonyl signals serving as conclusive markers.

  • FTIR Spectroscopy serves as a rapid preliminary screening tool, where the number of N-H stretches and the presence of a strong carbonyl absorption band provide a clear distinction.

By applying the methodologies and understanding the analytical principles outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately distinguish between these two compounds, ensuring the integrity and validity of their work.

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Sources

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